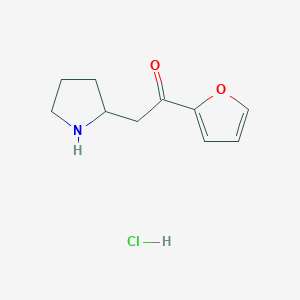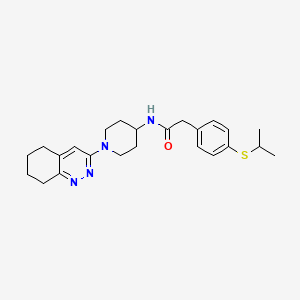![molecular formula C21H24N4O3 B2664869 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]acetamide CAS No. 896381-69-4](/img/structure/B2664869.png)
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]acetamide” belongs to the class of quinazolinones, which are heterocyclic compounds containing a quinazoline moiety . Quinazolinones are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of quinazolinones consists of a fused two-ring system, which includes a benzene ring and a quinazoline ring . The quinazoline ring contains two nitrogen atoms and an oxygen atom .
Aplicaciones Científicas De Investigación
DNA Photo-Disruptive and Molecular Docking Studies
Quinazolinones, including derivatives similar to the specified compound, have been synthesized and evaluated for their DNA photo-disruptive properties. These compounds have shown promising results as photo-active agents towards plasmid DNA under UV irradiation, indicating their potential application in the development of novel photo-chemo or photodynamic therapeutics (Mikra et al., 2022).
Antitumor Activity
Several quinazolinone-arylpiperazine derivatives have been designed, synthesized, and evaluated as α1-adrenoceptor antagonists, displaying potent hypotensive activity and indicating their potential use in cancer treatment (Abou-Seri et al., 2011). Furthermore, quinazolinone-1,3,4-oxadiazole conjugates exhibited remarkable cytotoxic activity against HeLa cell lines, suggesting their application in developing new anticancer agents (Hassanzadeh et al., 2019).
Molecular Docking and Anticonvulsant Activity
Novel derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide have been synthesized and assessed for their anticonvulsant activity, indicating a potential application in the development of new anticonvulsant drugs (El Kayal et al., 2022).
Antimicrobial and Antioxidant Applications
Quinazolinone derivatives have also been investigated for their antimicrobial activities, offering potential use in treating bacterial and fungal infections. Additionally, some derivatives have shown significant antioxidant properties, suggesting their application in managing oxidative stress-related conditions (Mravljak et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-2-24(16-9-4-3-5-10-16)14-8-13-22-19(26)15-25-20(27)17-11-6-7-12-18(17)23-21(25)28/h3-7,9-12H,2,8,13-15H2,1H3,(H,22,26)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTMDXOWKXOTKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2664788.png)
![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2664791.png)





![N-(4-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2664797.png)


![5-((4-fluorobenzyl)oxy)-1-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2664803.png)
![3-[[1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2664806.png)

![[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B2664809.png)
